molecular formula C60H76ClFN10O8S B12398479 (2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

Cat. No.: B12398479
M. Wt: 1151.8 g/mol
InChI Key: VDUPETHSNLCFNB-HHHFUCLFSA-N
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Description

The compound “(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediates Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

    Addition: The addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the structure of the compound and its specific functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with comparable structures and functional groups. Examples may include:

  • Compounds with quinazoline cores.
  • Molecules containing piperazine rings.
  • Structures with thiazole and oxazole moieties.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and activities compared to similar compounds

Properties

Molecular Formula

C60H76ClFN10O8S

Molecular Weight

1151.8 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C60H76ClFN10O8S/c1-38(2)56(53-29-39(3)69-80-53)60(77)72-35-44(73)31-50(72)59(76)68-48(41-16-18-42(19-17-41)57-40(4)66-37-81-57)34-54(74)63-22-13-11-9-7-6-8-10-12-15-55(75)71-26-24-70(25-27-71)23-14-28-79-52-32-45-49(33-51(52)78-5)64-36-65-58(45)67-43-20-21-47(62)46(61)30-43/h16-21,29-30,32-33,36-38,44,48,50,56,73H,6-15,22-28,31,34-35H2,1-5H3,(H,63,74)(H,68,76)(H,64,65,67)/t44-,48+,50+,56-/m1/s1

InChI Key

VDUPETHSNLCFNB-HHHFUCLFSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCCC(=O)N3CCN(CC3)CCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)C7=CC=C(C=C7)C8=C(N=CS8)C)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCCC(=O)N3CCN(CC3)CCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)C7=CC=C(C=C7)C8=C(N=CS8)C)O

Origin of Product

United States

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